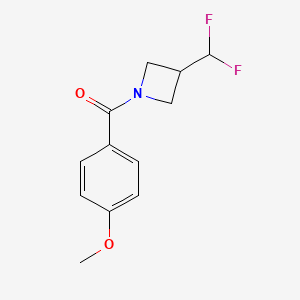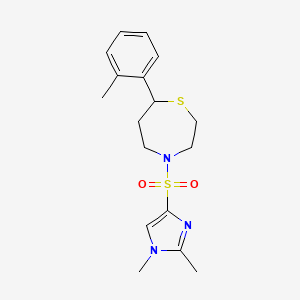
4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane is a synthetic compound that has been widely studied for its potential applications in various scientific fields. This molecule belongs to the class of thiazepanes, which are heterocyclic compounds containing a seven-membered ring with a sulfur and nitrogen atom. The unique chemical structure of 4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane has led to its investigation as a potential therapeutic agent, as well as a tool for scientific research.
Scientific Research Applications
Antitumor Activity
Research on compounds structurally related to "4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane" has shown significant preclinical antitumor activity. For example, a study on the farnesyltransferase inhibitor BMS-214662, which shares some structural features with the compound , demonstrated potent antitumor activity in the HCT-116 human colon tumor model when administered orally (Hunt et al., 2000).
Oxidation Processes
Investigations into the oxidation of azole-containing thioethers provide insights into chemical transformations relevant to similar compounds. For instance, pyrazole and benzotriazole-containing thioethers were oxidized selectively with hydrogen peroxide, leading to sulfoxides or sulfones depending on the oxidant amount used (Potapov et al., 2011).
Ring Expansion Methods
The Hydrolytic Imidazoline Ring Expansion (HIRE) methodology has been applied to tetracyclic [1,4]thiazepines, similar in structural complexity to "4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane", resulting in the formation of rare medium-sized [1,4,7]thiazecine ring systems. This approach highlights the potential for creating bioactive compounds with novel structural features (Osipyan et al., 2018).
properties
IUPAC Name |
4-(1,2-dimethylimidazol-4-yl)sulfonyl-7-(2-methylphenyl)-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S2/c1-13-6-4-5-7-15(13)16-8-9-20(10-11-23-16)24(21,22)17-12-19(3)14(2)18-17/h4-7,12,16H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDTXOSKLZYFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=CN(C(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

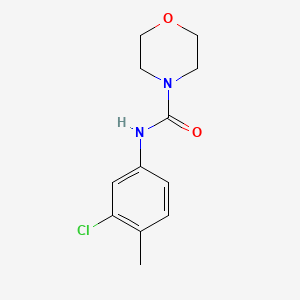
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2821529.png)
![N-(3-acetamidophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2821530.png)
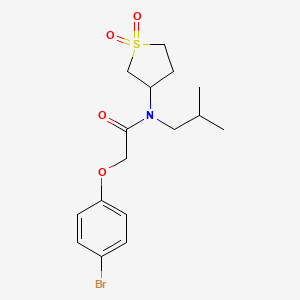
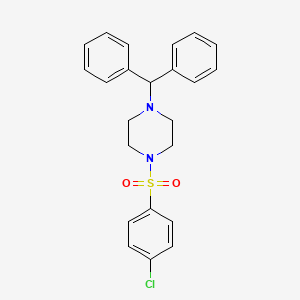
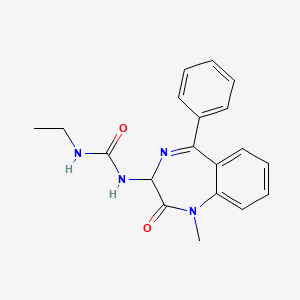
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]cyclohexanecarboxamide](/img/structure/B2821538.png)
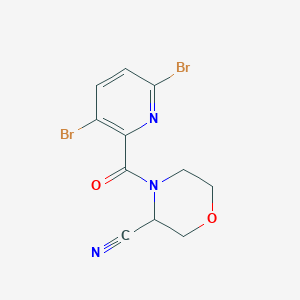
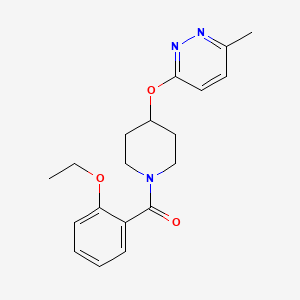
![4-fluoro-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2821541.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylthio)benzamide](/img/structure/B2821542.png)
![1-[1-(3-Chlorophenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2821545.png)
![N-{2-[1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2821546.png)
